molecular formula C13H7N3O B1616468 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile CAS No. 52333-97-8

2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile

Cat. No.: B1616468
CAS No.: 52333-97-8
M. Wt: 221.21 g/mol
InChI Key: XBXRFKHLHRVQBL-UHFFFAOYSA-N
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Description

2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile: is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile typically involves the formation of the oxazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable nitrile can lead to the formation of the desired oxazole-pyridine fused compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced oxazole-pyridine compounds.

Scientific Research Applications

2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile is unique due to its specific oxazole-pyridine fused structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

52333-97-8

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H7N3O/c14-8-9-4-1-2-5-10(9)12-16-11-6-3-7-15-13(11)17-12/h1-7H

InChI Key

XBXRFKHLHRVQBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)N=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)N=CC=C3

52333-97-8

Origin of Product

United States

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